molecular formula C19H11F6N3 B2886086 8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691869-98-4

8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No.: B2886086
CAS No.: 691869-98-4
M. Wt: 395.308
InChI Key: JDWPJUJQZTUVLI-UHFFFAOYSA-N
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Description

8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a heterocyclic compound featuring a fused imidazo[1,2-a][1,8]naphthyridine core substituted with two trifluoromethyl (CF₃) groups at positions 2 and 4, and a 4-methylphenyl moiety at position 6. The CF₃ groups enhance metabolic stability and electron-deficient character, while the 4-methylphenyl group contributes hydrophobicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

8-(4-methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6N3/c1-10-2-4-11(5-3-10)14-9-28-16(26-14)7-6-12-13(18(20,21)22)8-15(19(23,24)25)27-17(12)28/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWPJUJQZTUVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a complex heterocyclic compound with diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C19H11F6N3
  • Molecular Weight: 395.3 g/mol
  • CAS Number: 691869-98-4

This compound features a unique structure characterized by two trifluoromethyl groups and a para-methylphenyl substituent on the imidazo[1,2-a][1,8]naphthyridine core. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro Studies: The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective dose-response relationships. The mechanism appears to involve the inhibition of key signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a][1,8]naphthyridine exhibit notable antimicrobial properties:

  • Bacterial Inhibition: Studies have reported that this compound shows effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.
  • Fungal Activity: The compound also displays antifungal properties, making it a candidate for further exploration in treating fungal infections.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition: It has been reported to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation. For example, it has been shown to affect cyclooxygenase (COX) enzymes crucial for inflammatory responses.

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerSignificant inhibition of cancer cell proliferation with IC50 values < 10 µM.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values ranging from 0.5 to 5 µg/mL.
Anti-inflammatoryReduced TNF-α levels by up to 70% in treated cells compared to controls.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors that undergo cyclization to form the imidazo core.
  • Substitution Reactions: Introduction of trifluoromethyl groups via nucleophilic substitution reactions.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions for attaching the para-methylphenyl group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The 8-position substituent on the imidazo[1,2-a][1,8]naphthyridine core is critical for modulating biological activity and physicochemical properties. Key analogs are compared below:

Compound Name (8-Substituent) Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
8-(4-Methylphenyl) (Target Compound) C₁₉H₁₂F₆N₃ 396.31* High lipophilicity (predicted logP ~4.5) Inferred
8-(1,3,4-Oxadiazol-2-yl) (RO8191) C₁₄H₅F₆N₅O 373.21 I-IFN agonist; anti-HCV activity
8-Carboxylic Acid C₁₃H₅F₆N₃O₂ 349.19 Improved aqueous solubility (research reagent)
8-(3-Ethylsulfonyl-2-pyridyl) C₁₉H₁₂F₆N₄O₂S 498.38 Sulfonyl group enhances metabolic resistance
8-Carbohydrazide C₁₃H₇F₆N₅O 363.22 Intermediate for further derivatization

*Calculated based on structural analogs.

Key Observations:
  • Bioactivity : RO8191’s 1,3,4-oxadiazole substituent enables interferon receptor binding, highlighting substituent-driven target specificity .
  • Synthetic Flexibility : The 8-position accommodates diverse groups (e.g., pyridyl, oxadiazolyl), enabling tailored drug design .
Mechanism-Specific Insights:
  • RO8191: Induces interferon signaling without direct antiviral action, suggesting immunomodulatory applications .
  • Carboxylic Acid Derivatives : Often used as intermediates for amide/ester prodrugs to improve bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine, and how can yield be improved?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves cyclization of 7-amino-2,4-bis(trifluoromethyl)-1,8-naphthyridine with brominated ketones (e.g., 2-bromo-1-(3-fluoro-2-pyridyl)ethanone) under reflux in solvents like tert-butanol . Yield optimization requires:

  • Stepwise reagent addition : Incremental addition of reactive intermediates to avoid side reactions (e.g., 2-bromo-1-(3-fluoro-2-pyridyl)ethanone added in two batches to ensure consumption) .
  • Purification : Reverse-phase column chromatography for isolating high-purity products (e.g., 28% yield achieved after purification) .
  • Microwave-assisted synthesis : Alternative methods (e.g., for related naphthyridines) reduce reaction time and improve regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl groups at C2/C4 and methylphenyl at C8) .
  • HPLC-MS : Retention time (<2 min) and molecular ion peaks (e.g., [M+H]+ at m/z 400.8) validate molecular weight and purity .
  • X-ray crystallography : For solid-state structural confirmation (e.g., planar geometry observed in similar imidazo-naphthyridines) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Electronic effects : Trifluoromethyl groups stabilize intermediates via strong σ-withdrawing and π-donating effects, enhancing electrophilic substitution reactivity at the imidazo-naphthyridine core .
  • Biological target interactions : These groups increase lipophilicity, improving membrane permeability. Computational docking (e.g., with I-IFN receptors) can model binding affinity .
  • Experimental validation : Use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with enzymes like topoisomerase I, which are inhibited by structurally related naphthyridines .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral effects)?

  • Methodological Answer :

  • Target-specific assays : Conduct parallel studies using standardized models (e.g., HCV entry inhibition assays vs. TNF-α suppression in macrophages) to isolate mechanisms .
  • Structural analogs : Compare activity of derivatives lacking the 4-methylphenyl group to determine if anti-inflammatory effects are scaffold-dependent .
  • Data normalization : Use internal controls (e.g., IC50 values against reference compounds like RO8191, a related I-IFN agonist) to benchmark potency .

Q. What strategies are effective for modifying the imidazo-naphthyridine core to enhance metabolic stability?

  • Methodological Answer :

  • Functional group replacement : Substitute the 4-methylphenyl group with electron-deficient aromatics (e.g., pyridyl sulfones) to reduce oxidative metabolism .
  • Deuterium incorporation : Replace metabolically labile hydrogen atoms (e.g., in methyl groups) to slow CYP450-mediated degradation .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve bioavailability, as demonstrated in related naphthyridine derivatives .

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